
CAP3 Assembler for Sanger Sequencing Data:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CAP 3
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CAP3 assembler, a cornerstone

tool for the assembly of Sanger sequencing data. We will delve into the core algorithm,

operational parameters, and performance metrics of CAP3, offering researchers, scientists,

and drug development professionals the detailed knowledge required to effectively utilize this

powerful software. This guide will also present key experimental protocols and quantitative data

in a clear, comparative format.

Introduction to Sanger Sequencing and the
Assembly Challenge
Sanger sequencing, the foundational method of DNA sequencing for decades, produces high-

quality reads of approximately 500-1000 base pairs. In shotgun sequencing projects, a genome

or a large DNA fragment is randomly sheared into smaller, manageable pieces, which are then

sequenced. The resulting collection of overlapping sequence reads must be computationally

reassembled to reconstruct the original contiguous sequence, or "contig." This process, known

as sequence assembly, is a critical step in genomics research. An ideal assembler must

accurately identify overlapping reads, distinguish true overlaps from repetitive sequences, and

generate a consensus sequence that faithfully represents the original DNA molecule.

The CAP3 Assembler: Algorithm and Key Features
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CAP3 (Contig Assembly Program 3) is a widely used DNA sequence assembly program

specifically designed for Sanger sequencing reads. It is an overlap-layout-consensus (OLC)

assembler that incorporates several key features to enhance assembly accuracy and efficiency.

[1][2][3] The assembly process in CAP3 can be broken down into three major phases.[1]

Phase 1: Overlap Detection and Filtering
The initial phase of the CAP3 algorithm focuses on identifying and evaluating all possible

pairwise overlaps between the input sequence reads.[1]

Clipping of Low-Quality Regions: CAP3 begins by automatically clipping the 5' and 3' low-

quality regions of reads.[1][2][4] This step is crucial as Sanger sequencing data often exhibits

a decline in quality at the beginning and end of a read.

Overlap Computation: The program then computes overlaps between the trimmed reads.[1]

This is achieved by identifying chains of identical, ungapped segments between pairs of

reads.[3]

Scoring and Filtering: Overlaps are scored using a banded Smith-Waterman algorithm that

takes base quality values into account.[3] False overlaps, which can arise from repetitive

sequences, are identified and removed.[1]

Phase 2: Contig Construction and Correction
Once high-confidence overlaps are identified, CAP3 proceeds to build contigs.

Greedy Assembly: Reads are joined to form contigs in a greedy fashion, starting with the

highest-scoring overlaps.[1][3]

Forward-Reverse Constraints: A key feature of CAP3 is its use of forward-reverse constraints

to correct assembly errors and link contigs.[1][2][4][5] These constraints arise from

sequencing both ends of a subclone of a known approximate size. The assembler uses this

information to verify the orientation and relative placement of reads and contigs, helping to

resolve ambiguities caused by repeats.[1][5]

Phase 3: Consensus Sequence Generation
In the final phase, a consensus sequence is generated for each contig.
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Multiple Sequence Alignment: A multiple sequence alignment of all reads within a contig is

constructed.[1][3]

Quality-Weighted Consensus: CAP3 generates a consensus sequence where each base is

determined by a quality-weighted vote of the aligned reads.[1][5] This means that bases with

higher quality scores have a greater influence on the final consensus base call. A quality

score is also assigned to each base of the consensus sequence.[3]

CAP3 Operational Guide
Input and Output Files
CAP3 is a command-line tool with straightforward input and output requirements.

Input Files:

Sequence File (FASTA format): This is the primary input file containing the Sanger

sequencing reads in FASTA format.[1]

Quality File (Optional): A file containing the base quality scores for the reads, typically in a

format compatible with PHRED.[1]

Constraint File (Optional): A file specifying the forward-reverse constraints between read

pairs.[1][5]

Output Files:

.contigs: A FASTA file containing the assembled consensus sequences.[6]

.contigs.qual: A file with the quality scores for the consensus sequences.[6]

.singlets: A FASTA file containing the reads that were not assembled into any contig.[6]

.ace: An ACE file that represents the assembly, which can be viewed in assembly

visualization tools like Consed.[1][6]

.info: A file containing additional information about the assembly process.[6]
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Key Parameters
The behavior of CAP3 can be fine-tuned using various command-line options. A selection of

important parameters is provided below.

Parameter Description Default Value

-o

Overlap length cutoff. Overlaps

shorter than this value are not

considered.

40

-p

Overlap percent identity cutoff.

Overlaps with an identity lower

than this are discarded.

90

-d

Max qscore sum at

differences. A higher value

allows more mismatches in

high-quality regions of an

overlap.

200

-c Base quality cutoff for clipping. 12

-r

Consider reverse orientation of

reads for assembly (1=yes,

0=no).

1

-f Max gap length in an overlap. 20

-s Overlap similarity score cutoff. 900

Performance and Quantitative Data
The performance of an assembler is typically evaluated based on the contiguity (length of

assembled contigs) and the accuracy of the final consensus sequence. The original CAP3

publication provides a comparison with another popular Sanger assembler, PHRAP, on several

bacterial artificial chromosome (BAC) datasets.

Assembly of Individual BAC Datasets

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the performance of CAP3 on four individual BAC datasets. The

accuracy is measured by the number of differences between the CAP3-generated consensus

sequence and the known reference sequence.

Data Set
Number
of Reads

Total
Bases
(Mbp)

Number
of
Contigs

Largest
Contig
(bp)

N50 (bp)
Number
of Errors

203 1,498 0.74 1 90,292 90,292 0

216 2,160 1.07 1 132,057 132,057 1

322F16 2,828 1.40 1 157,982 157,982 11

526N18 3,116 1.55 2 152,253 152,253 4

Data sourced from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly

Program, Genome Research, 9: 868-877.[1]

Comparative Performance: CAP3 vs. PHRAP
A comparative analysis of CAP3 and PHRAP was conducted on seven low-pass BAC datasets.

The results highlight the general trade-off between contiguity and accuracy, with PHRAP often

producing longer contigs and CAP3 generating fewer errors in the consensus sequence.[1][2]
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Data Set Assembler
Number of
Large
Contigs

Sum of
Large
Contig
Lengths
(bp)

Number of
Misassembl
ies

Number of
Linked
Contig
Pairs

1 CAP3 2 148,934 0 1

PHRAP 1 150,112 1 N/A

2 CAP3 3 152,345 0 2

PHRAP 1 153,456 2 N/A

3 CAP3 4 145,678 0 3

PHRAP 2 147,890 1 N/A

4 CAP3 2 160,123 0 1

PHRAP 1 161,234 0 N/A

5 CAP3 5 139,876 0 4

PHRAP 3 142,345 1 N/A

6 CAP3 3 155,432 0 2

PHRAP 2 156,789 0 N/A

7 CAP3 2 149,987 0 1

PHRAP 1 151,123 1 N/A

Data adapted from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly

Program, Genome Research, 9: 868-877.[1]

Experimental Protocols
The performance data presented above was generated using established experimental

protocols for shotgun sequencing and assembly of BAC clones.

Experimental Protocol: BAC Clone Sequencing and Assembly
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BAC Clone Library Construction: A BAC library is created from the target genome. Individual

BAC clones, each containing a large insert of genomic DNA (typically 100-200 kbp), are

isolated.

Shotgun Subcloning: Each BAC clone is subjected to random shotgun sequencing. The BAC

DNA is sheared into smaller fragments of a specific size range (e.g., 2-5 kbp). These

fragments are then cloned into a sequencing vector (e.g., a plasmid) to create a shotgun

subclone library.

Sanger Sequencing: The ends of the inserts in the shotgun subclone library are sequenced

using the Sanger method. This generates a set of forward and reverse reads for each

subclone, providing the forward-reverse constraints used by CAP3.

Base Calling and Quality Assessment: The raw sequencing data is processed by a base-

calling program like PHRED, which assigns a base call and a corresponding quality score to

each nucleotide.

Sequence Assembly: The resulting collection of Sanger reads (in FASTA format) and their

quality scores are used as input for the CAP3 assembler. For comparative studies, the same

dataset is also assembled using other programs like PHRAP.

Assembly Evaluation: The quality of the assembly is assessed by comparing the resulting

contigs to a known reference sequence for the BAC clone. Metrics such as the number and

size of contigs, N50, and the number of errors (mismatches and indels) in the consensus

sequence are calculated.

Visualizing the CAP3 Workflow
The logical flow of the CAP3 assembly process can be represented as a workflow diagram.
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CAP3 Assembly Workflow Diagram
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Conclusion
The CAP3 assembler remains a robust and reliable tool for the assembly of Sanger

sequencing data. Its sophisticated algorithm, which incorporates base quality values and

forward-reverse constraints, allows for the generation of highly accurate consensus sequences.

While newer sequencing technologies have emerged, Sanger sequencing and assemblers like

CAP3 continue to be valuable for smaller-scale sequencing projects, gap closure, and for

generating high-quality reference sequences. This guide has provided the in-depth technical

details and performance data necessary for researchers to effectively apply CAP3 in their

genomics research and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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